- Method for producing unsymmetric (thio)phosphoric triamides as urease inhibitors for agricultural and sanitary uses, World Intellectual Property Organization, , ,
Cas no 94317-64-3 (N-(n-Butyl)thiophosphoric Triamide)

94317-64-3 structure
Product name:N-(n-Butyl)thiophosphoric Triamide
CAS No:94317-64-3
MF:C4H14N3PS
Molecular Weight:167.212819576263
MDL:MFCD00269941
CID:61713
PubChem ID:93502
N-(n-Butyl)thiophosphoric Triamide 化学的及び物理的性質
名前と識別子
-
- N-(N-butyl)thiophosphoric triamide
- N-BUTYLTHIOPHOSPHORIC TRIAMIDE
- butyl-phosphorothioictriamid
- N-(N-BUTYL)-THIOPHORIC TRIAMIDE (NBPT)
- N-(N-BUTYL)THIOPHOSPHORICACID
- Butylphosphorothioic triamide
- N-(n-Butyl)-thiophosphoric triamide
- N-diaminophosphinothioylbutan-1-amine
- NBPTN-(n-Butyl)thiophosphoric triamide
- n-butylphosphorothioic triamide
- N-Butyl-thiophosphamid
- N-butyl-thiophosphamide
- Thiophosphorsaeure-diamid-butylamid
- Phosphorothioictriamide, butyl- (6CI,9CI)
- Agrotain
- N-(n-Butyl)phosphorothioic triamide
- NBPT
- Phosphorothioic triamide, butyl-
- N-(n-Butyl)thiophosphorictriamide
- Phosphorothioic triamide, N-butyl-
- n-(n-butyl) thiophosphoric triamide
- A6103OK7GF
- C4H14N3PS
- DSSTox_RID_80441
- DSSTox_CID_24747
- DSSTox_GSID_44747
- Phosphorothioictriamide, N-butyl-
- BCP05323
- Tox21_302015
- SBB070
- N-Butylphosphorothioic triamide (ACI)
- Phosphorothioic triamide, butyl- (6CI, 9CI)
- Agrotain DC
- AGROTAIN DRI-MAXX
- Agrotain Plus
- Agrotain Prime
- Agrotain Ultra
- ArmU
- N-(n-Butyl)thiophosphoric acid triamide
- N-(n-butyl)thiophosphoramide
- Agrotain DC; Agrotain Plus; Agrotain Prime; Agrotain Ultra; ArmU; N-Butylthiophosphoric triamide
- HEPPIYNOUFWEPP-UHFFFAOYSA-N
- AS-15132
- BUTYL[DIAMINO(SULFANYLIDENE)-??-PHOSPHANYL]AMINE
- Q27273672
- MFCD00269941
- CS-0027607
- AKOS006230585
- N-(n-Butyl)thiophosphoric triamide, analytical standard
- EN300-345781
- B5873
- N-BUTYLPHOSPHOROTHIOIC TRIAMIDE [MI]
- UNII-A6103OK7GF
- butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine
- DB-079849
- NS00019632
- NCGC00256311-01
- Q-201452
- CAS-94317-64-3
- DTXCID2024747
- CHEMBL3186430
- SCHEMBL180545
- DTXSID4044747
- HY-107199
- 94317-64-3
- N-(n-Butyl)thiophosphoric Triamide
-
- MDL: MFCD00269941
- インチ: 1S/C4H14N3PS/c1-2-3-4-7-8(5,6)9/h2-4H2,1H3,(H5,5,6,7,9)
- InChIKey: HEPPIYNOUFWEPP-UHFFFAOYSA-N
- SMILES: S=P(NCCCC)(N)N
計算された属性
- 精确分子量: 167.06500
- 同位素质量: 167.064605
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 4
- 重原子数量: 9
- 回転可能化学結合数: 4
- 複雑さ: 110
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.6
- トポロジー分子極性表面積: 96.2
じっけんとくせい
- Color/Form: 外観:白色結晶固体
- 密度みつど: 1.171
- ゆうかいてん: 58.0 to 62.0 deg-C
- Boiling Point: 277.4°C at 760 mmHg
- フラッシュポイント: 96 ºC
- Refractive Index: 1.548
- すいようせい: 4.3 g/L at 25 ºC
- PSA: 105.97000
- LogP: 2.96010
- 敏感性: Stench
N-(n-Butyl)thiophosphoric Triamide Security Information
-
Symbol:
- Prompt:あぶない
- Signal Word:Warning
- 危害声明: H303-H318-H361
- Warning Statement: P201-P202-P280-P305+P351+P338+P310-P308+P313-P405-P501
- 危険物輸送番号:NONH for all modes of transport
- 危険カテゴリコード: 36/37/38-20/21/22
- セキュリティの説明: S26-S37/39
-
危険物標識:
- 储存条件:0-10°C
- Risk Phrases:R36/37/38
N-(n-Butyl)thiophosphoric Triamide 税関データ
- 税関コード:2929909090
- 税関データ:
China Customs Code:
2929909090Overview:
2929909090 Other nitrogenous compounds. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2929909090 other compounds with other nitrogen function VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
N-(n-Butyl)thiophosphoric Triamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1098678-500g |
N-Butylthiophosphoric triamide |
94317-64-3 | 97% | 500g |
¥1281.00 | 2024-04-24 | |
Ambeed | A105962-5g |
N-(n-Butyl)thiophosphorictriamide |
94317-64-3 | 97% | 5g |
$9.0 | 2024-04-15 | |
Enamine | EN300-345781-100.0g |
butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine |
94317-64-3 | 93% | 100.0g |
$109.0 | 2023-02-22 | |
eNovation Chemicals LLC | D583282-250mg |
N-(n-Butyl)thiophosphoric triamide |
94317-64-3 | 95% | 250mg |
$226 | 2024-05-24 | |
eNovation Chemicals LLC | Y1290862-500g |
N-(n-Butyl)thiophosphoric triamide |
94317-64-3 | 97% | 500g |
$180 | 2024-06-07 | |
Enamine | EN300-345781-0.25g |
butyl[diamino(sulfanylidene)-lambda5-phosphanyl]amine |
94317-64-3 | 93% | 0.25g |
$19.0 | 2023-09-03 | |
Apollo Scientific | OR9400T-25g |
N-(n-Butyl)thiophosphoramide |
94317-64-3 | 25g |
£17.00 | 2025-02-20 | ||
eNovation Chemicals LLC | D583282-500g |
N-(n-Butyl)thiophosphoric triamide |
94317-64-3 | 95% | 500g |
$315 | 2024-05-24 | |
abcr | AB248480-500 g |
N-(n-Butyl)thiophosphoric triamide; . |
94317-64-3 | 500g |
€298.60 | 2023-01-26 | ||
BAI LING WEI Technology Co., Ltd. | 201026-1G |
N-(n-Butyl)thiophosphoric triamide, 97% |
94317-64-3 | 97% | 1G |
¥ 60 | 2022-04-26 |
N-(n-Butyl)thiophosphoric Triamide 合成方法
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Triethylamine , Thiophosphoryl chloride , Ammonia Solvents: Ethyl acetate ; rt → -40 °C; 1 h, -40 - -35 °C; -35 °C → 10 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride , Ammonia Solvents: Dichloromethane ; 20 s, 23 °C
1.2 Reagents: Ammonia ; 30 s, 25 °C
1.2 Reagents: Ammonia ; 30 s, 25 °C
Reference
- Continuous synthesis method of N-(n-butyl)thiophosphoric triamide in microreactor, China, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Tripropylamine , Triethylamine , Sodium carbonate ; 0.5 h
1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate
1.3 2 h, -20 °C; 1 h, -20 °C
1.4 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0.2 MPa, -40 °C; 0.5 h, 0.2 MPa, -40 °C; -40 °C → 30 °C; 0.5 h, 30 °C
1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate
1.3 2 h, -20 °C; 1 h, -20 °C
1.4 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0.2 MPa, -40 °C; 0.5 h, 0.2 MPa, -40 °C; -40 °C → 30 °C; 0.5 h, 30 °C
Reference
- Clean production process for preparing N-butylphosphorothioic triamide, China, , ,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Ammonia ; 3 h, 24 - 26 °C
Reference
- Synthesis of N-(n-butyl)thiophosphoric triamideZhejiang Huagong, 2014, 45(5), 35-37,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: N-Ethylpiperidine , Thiophosphoryl chloride Solvents: 1,2-Dichlorobenzene ; 60 s, 40 °C; 60 °C
1.2 Reagents: Ammonia ; 900 s, 75 °C
1.2 Reagents: Ammonia ; 900 s, 75 °C
Reference
- Continuous production process of N-n-butyl thiophosphoric triamide by amination and ammoniation reactions, China, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Thiophosphoryl chloride Solvents: Dichloromethane , Water ; 20 s, 25 °C; 25 °C → 15 °C
1.2 Reagents: Ammonia
1.2 Reagents: Ammonia
Reference
- Microchannel synthesis process of N-(N-butyl)thiophosphoric triamide, China, , ,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride , Ammonia ; 0 °C; 30 min, 10 °C
Reference
- Research on green synthesis of N-(n-butyl)thiophosphoric triamideJingxi Huagong, 2016, 33(1), 105-108,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Tributylamine , Thiophosphoryl chloride Solvents: Ethyl acetate ; < 30 °C; 3 h, rt
1.2 Reagents: Ammonia ; 0 °C; 0 °C → rt
1.2 Reagents: Ammonia ; 0 °C; 0 °C → rt
Reference
- Procedure for the separation of acids from chemical reaction mixtures with the help of nonpolar amines, Germany, , ,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Triethylamine , Ammonium bicarbonate ; 0.5 h, rt
1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ; 1 h, -30 °C; 0.5 h, -30 °C
1.3 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0 °C; 0 °C → 25 °C; 125 min, 25 °C
1.2 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ; 1 h, -30 °C; 0.5 h, -30 °C
1.3 Reagents: Ammonia Solvents: Ethyl acetate ; 1 h, 0 °C; 0 °C → 25 °C; 125 min, 25 °C
Reference
- Method for producing N-alkyl thiophosphoryl triamide, China, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Triethylamine , Thiophosphoryl chloride , Ammonia Solvents: Ethyl acetate ; rt → -40 °C; 1 h, -40 - -35 °C; -35 °C → 10 °C
1.2 Reagents: Water
1.2 Reagents: Water
Reference
- Process for producing unsymmetric phosphorothioic triamides by reaction of thiophosphoric trichloride with primary amines and ammonia at controlled temperatures, European Patent Organization, , ,
Synthetic Circuit 11
Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride Solvents: Toluene ; 1 h, rt
1.2 Reagents: Ammonia ; 2 bar, rt; 30 min, rt; rt → 65 °C
1.2 Reagents: Ammonia ; 2 bar, rt; 30 min, rt; rt → 65 °C
Reference
- An improved process for production of N-(hydrocarbyl)phosphoric or -thiophosphoric triamide fertilizer additives by reaction of phosphoric trichlorides with amines and ammonia in an aromatic solvent, World Intellectual Property Organization, , ,
Synthetic Circuit 12
Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride Solvents: Dichloromethane ; 30 s, 28 - 30 °C
1.2 Reagents: Ammonia ; 3 h, rt
1.2 Reagents: Ammonia ; 3 h, rt
Reference
- Improved synthesis of N-n-butylthiophosphoric triamideJingxi Huagong, 2012, 29(1), 94-96,
Synthetic Circuit 13
Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride Solvents: Chloroform ; rt → 10 °C; 10 - 12 °C; 12 °C → reflux; 1 h, reflux; cooled
1.2 Reagents: Ammonia ; 4 h, 15 - 20 °C
1.2 Reagents: Ammonia ; 4 h, 15 - 20 °C
Reference
- Improved method for producing N-alkyl phosphoric triamide, China, , ,
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride ; 20 s, 25 °C
1.2 Reagents: Ammonia Solvents: Dichloromethane ; 3 h, 25 °C
1.3 Reagents: Water ; 1 h, 25 °C
1.2 Reagents: Ammonia Solvents: Dichloromethane ; 3 h, 25 °C
1.3 Reagents: Water ; 1 h, 25 °C
Reference
- Pipelining method and specific apparatus for preparation of n-butyl thiophosphoric triamide, China, , ,
Synthetic Circuit 15
Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride Solvents: Toluene ; 120 s, 25 °C
1.2 Reagents: Ammonia Solvents: Toluene ; 130 min, 20 °C
1.2 Reagents: Ammonia Solvents: Toluene ; 130 min, 20 °C
Reference
- Continuous preparing method and apparatus of N-n-butyl thiophosphoryl triamide, China, , ,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride Solvents: Ethyl acetate ; rt → -20 °C
1.2 Reagents: Thiophosphoryl chloride Solvents: Tetrahydrofuran ; -20 °C → -10 °C; 30 min, -20 °C; -20 °C → 0 °C
1.3 Reagents: Ammonia ; -15 - -5 °C; 40 °C → 50 °C; 180 min, 50 °C
1.2 Reagents: Thiophosphoryl chloride Solvents: Tetrahydrofuran ; -20 °C → -10 °C; 30 min, -20 °C; -20 °C → 0 °C
1.3 Reagents: Ammonia ; -15 - -5 °C; 40 °C → 50 °C; 180 min, 50 °C
Reference
- Reaction methods for producing nitrogenous phosphoryl compounds that are in situ fluid compositions, World Intellectual Property Organization, , ,
Synthetic Circuit 17
Reaction Conditions
1.1 Reagents: Triethylamine , Thiophosphoryl chloride Solvents: Tetrahydrofuran ; rt → -5 °C; 3.5 h, -5 °C; 1 h, -5 °C
1.2 Reagents: Ammonia ; 2 h, 0.12 MPa, 0 - 5 °C
1.2 Reagents: Ammonia ; 2 h, 0.12 MPa, 0 - 5 °C
Reference
- One-pot method for preparing n-alkyl thiophosphoric triamide from thiophosphoryl chloride, China, , ,
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium hydroxide , Thiophosphoryl chloride Solvents: Dichloromethane , Water ; 1 h, -5 - 0 °C; 1 h, -5 - 0 °C
1.2 Reagents: Ammonia ; -5 - 0 °C
1.2 Reagents: Ammonia ; -5 - 0 °C
Reference
- Method for synthesis of N-n-butyl tiophosphoric triamide, China, , ,
Synthetic Circuit 19
Reaction Conditions
1.1 Reagents: Triethylamine , Thiophosphoryl chloride Solvents: Ethyl acetate ; 1 h, -30 °C; 0.5 h, -30 °C
Reference
- Method for producing N-hydrocarbyl substituted phosphoryl triamide, China, , ,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Thiophosphoryl chloride Solvents: Dichloromethane ; rt → 15 °C; 5 - 15 °C; 10 - 12 °C; 12 °C → reflux; 1.5 h, 35 - 100 °C
1.2 Reagents: Ammonia ; rt → 10 °C; 2 h, 10 - 30 °C
1.2 Reagents: Ammonia ; rt → 10 °C; 2 h, 10 - 30 °C
Reference
- Method for preparing N-alkylthiophosphoryl triamide, China, , ,
N-(n-Butyl)thiophosphoric Triamide Raw materials
N-(n-Butyl)thiophosphoric Triamide Preparation Products
N-(n-Butyl)thiophosphoric Triamide 関連文献
-
Fabrício M. Oliveira,Luiz C. A. Barbosa,Fyaz M. D. Ismail RSC Adv. 2014 4 18998
-
Lucia Casali,Luca Mazzei,Oleksii Shemchuk,Kenneth Honer,Fabrizia Grepioni,Stefano Ciurli,Dario Braga,Jonas Baltrusaitis Chem. Commun. 2018 54 7637
-
Xue-Yue Jiang,Liang-Quan Sheng,Chong-Fu Song,Na-Na Du,Hua-Jie Xu,Zhao-Di Liu,Shui-Sheng Chen New J. Chem. 2016 40 3520
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Taniris Cafiero Braga,Thamara Ferreira Silva,Thamilla Maria Silva Maciel,Edjan Carlos Dantas da Silva,Edeildo Ferreira da Silva-Júnior,Luzia Valentina Modolo,Isis Martins Figueiredo,Josué Carinhanha Caldas Santos,Thiago Mendon?a de Aquino,?ngelo de Fátima New J. Chem. 2019 43 15187
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Concepcion Civera,Juan C. del Valle,M. Angeles Elorza,Bego?a Elorza,Concepcion Arias,Cristina Díaz-Oliva,Javier Catalán,Francisco García Blanco Phys. Chem. Chem. Phys. 2020 22 25165
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Marco Scheurer,Heinz-Jürgen Brauch,Carsten K. Schmidt,Frank Sacher Environ. Sci.: Processes Impacts 2016 18 999
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推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
(CAS:94317-64-3)N-(n-Butyl)thiophosphoric triamide

Purity:99.9%
はかる:200kg
Price ($):Inquiry
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:94317-64-3)N-(N-butyl)thiophosphoric triamide

Purity:98%
はかる:Company Customization
Price ($):Inquiry